(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile

Catalog No.
S2708991
CAS No.
1025129-86-5
M.F
C20H20N2O2
M. Wt
320.392
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino...

CAS Number

1025129-86-5

Product Name

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile

Molecular Formula

C20H20N2O2

Molecular Weight

320.392

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+

InChI Key

HAXLLBIJMLQECV-CCEZHUSRSA-N

SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N

Solubility

not available

Application in Crystallography

Scientific Field: Crystallography and Structural Chemistry

Summary of Application: This compound is utilized in the synthesis of complex molecules that can be analyzed using crystallography to determine their structure. The asymmetric units formed are crucial for understanding molecular interactions and stability .

Methods of Application: The compound is synthesized via Schiff bases reduction route, leading to the formation of asymmetric units in orthorhombic and monoclinic crystal systems. Intermolecular hydrogen bonding is analyzed to understand the stabilization of these structures .

Results and Outcomes: The results include detailed measurements of intermolecular distances and angles, providing insights into the supramolecular structure. The compound’s ability to form stable structures with specific hydrogen bonding patterns is quantitatively described .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of Application: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The focus is on synthesizing compounds that can act as intermediates for pharmaceuticals .

Methods of Application: The compound serves as a starting material for the synthesis of secondary amines, which are key constituents in various pharmaceuticals such as antidepressants and analgesics. The reduction of functional groups is a critical step in this process .

Results and Outcomes: The outcomes include the successful synthesis of secondary amines with high purity and yield. These amines are then used to create pharmaceutical compounds with potential therapeutic effects .

Application in Cancer Research

Scientific Field: Oncology and Cancer Research

Summary of Application: The compound’s derivatives are investigated for their antiproliferative activities against various cancer cell lines, aiming to develop new cancer therapies .

Methods of Application: Synthesized chalcone hybrids of the compound are evaluated for their ability to inhibit c-Met kinase, which plays a role in cancer development and progression. Assays such as the ADP Glo™ assay are used to measure inhibitory activity .

Results and Outcomes: Several compounds exhibit moderate-to-good antiproliferative activity against specific cancer cell lines. Quantitative data includes IC50 values indicating the potency of these compounds as c-Met kinase inhibitors .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: The compound is used in organic synthesis to create novel organic molecules through base-catalyzed Claisen-Schmidt condensation methods .

Results and Outcomes: The synthesis leads to the formation of compounds with specific structural features. The efficiency of the reaction and the properties of the synthesized molecules are analyzed .

Application in Supramolecular Chemistry

Scientific Field: Supramolecular Chemistry

Summary of Application: This compound is used to study supramolecular interactions and the formation of complex structures through non-covalent bonding .

Methods of Application: The compound’s ability to engage in hydrogen bonding is exploited to form larger supramolecular structures, which are then analyzed using techniques like NMR and MS .

Results and Outcomes: The studies reveal the types of non-covalent interactions the compound can participate in and the stability of the resulting structures. This information is valuable for designing new materials and drugs .

Application in Material Science

Scientific Field: Material Science

Summary of Application: Derivatives of the compound are explored for their potential use in creating new materials with specific properties, such as conductivity or luminescence .

Methods of Application: The compound is incorporated into polymers or other materials to modify their properties. The synthesis and processing conditions are tailored to achieve the desired material characteristics .

Results and Outcomes: The incorporation of the compound into materials results in altered physical properties, which are measured and analyzed to determine the material’s suitability for various applications .

Application in Molecular Electronics

Scientific Field: Molecular Electronics

Summary of Application: The compound is investigated for its potential use in molecular electronics, where it could function as an organic semiconductor due to its conjugated system and electron-donating properties .

Methods of Application: The compound is integrated into electronic devices at a molecular level to create organic transistors. The electronic properties are tuned by modifying the compound’s structure to improve charge transport .

Results and Outcomes: The compound has shown promise in facilitating efficient charge transport, with measurements indicating improved conductivity and stability in organic transistors .

Application in Dye Synthesis

Scientific Field: Organic Dye Chemistry

Summary of Application: Derivatives of this compound are used in the synthesis of organic dyes, particularly azo dyes, which are characterized by their vivid colors and stability .

Methods of Application: The compound undergoes diazotization reactions followed by coupling with aromatic compounds to form azo dyes. The process parameters are optimized for maximum yield and color intensity .

Results and Outcomes: The synthesized dyes exhibit strong absorption in the visible spectrum, making them suitable for textile and printing applications. The yield and color properties are quantitatively analyzed .

Application in Agrochemicals

Scientific Field: Agricultural Chemistry

Summary of Application: The compound’s derivatives are explored for their use in agrochemicals, such as pesticides and herbicides, due to their potential biological activity .

Methods of Application: The compound is used as a precursor in the synthesis of agrochemicals. The biological activity is assessed through various bioassays against target pests or weeds .

Results and Outcomes: Preliminary results show that some derivatives have significant activity, with potential for development into commercial agrochemical products. The effectiveness is measured in terms of mortality rates and growth inhibition .

Application in Antibacterial Agents

Scientific Field: Microbiology and Pharmaceutical Sciences

Summary of Application: The antibacterial potential of the compound is being studied, with a focus on developing new antibacterial agents to combat resistant bacterial strains .

Methods of Application: The compound is tested against various bacterial cultures to assess its efficacy as an antibacterial agent. The minimum inhibitory concentration (MIC) is determined through serial dilution methods .

Results and Outcomes: Some derivatives have shown promising antibacterial activity, with MIC values indicating their potential as effective antibacterial agents .

Application in Sensor Technology

Scientific Field: Analytical Chemistry and Sensor Technology

Summary of Application: The compound is utilized in the development of chemical sensors, particularly for the detection of ions or molecules in environmental and biological samples .

Methods of Application: The compound is incorporated into sensor devices, where it acts as a recognition element. The sensor’s response to the target analyte is calibrated and optimized .

Results and Outcomes: The sensors developed using the compound demonstrate high sensitivity and selectivity towards specific analytes, with quantitative data supporting their potential use in various applications .

Application in Photodynamic Therapy

Scientific Field: Biomedical Engineering and Cancer Therapy

Summary of Application: Research is being conducted on the compound’s derivatives as photosensitizers in photodynamic therapy (PDT) for treating cancer .

Methods of Application: The compound is modified to absorb light at therapeutic wavelengths and generate reactive oxygen species upon irradiation. The PDT efficacy is tested in vitro and in vivo .

Results and Outcomes: Initial studies indicate that the compound’s derivatives can effectively generate cytotoxic species upon light activation, offering a potential avenue for cancer treatment .

The compound (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic molecule characterized by its unique structural features, including a pentanenitrile backbone, ketone functional group, and a phenoxyphenyl substituent. This compound belongs to a class of chemical compounds that exhibit significant biological activity and potential therapeutic applications.

The chemical reactivity of this compound can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the nitrile group may participate in hydrolysis or reduction reactions. The presence of the amine functionality allows for further derivatization, enhancing the compound's versatility in synthetic chemistry. Enzymatic reactions involving this compound could also include hydrolysis and oxidation processes, which are pivotal in biological systems

Preliminary studies indicate that compounds similar to (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile exhibit various biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenoxyphenyl moiety is particularly noteworthy, as it has been associated with enhanced biological activity against certain cancer cell lines and may act as a selective inhibitor in various enzymatic pathways .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pentanenitrile Backbone: This can be achieved through the reaction of appropriate aldehydes or ketones with nitriles.
  • Introduction of the Ketone Group: A suitable acylation reaction can be employed to introduce the ketone functionality.
  • Aminomethylidene Formation: This step involves the condensation of an amine with an aldehyde or ketone to form an imine or related structure.
  • Final Modification: The phenoxyphenyl group can be introduced via nucleophilic substitution reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has potential applications in pharmaceuticals, particularly in drug design targeting various diseases such as cancer and inflammation. Its unique structural features may allow it to interact selectively with biological targets, making it a candidate for further development as a therapeutic agent .

Interaction studies utilizing molecular docking and simulation techniques have shown that (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile can bind effectively to specific protein targets involved in disease pathways. These studies suggest that the compound's unique structure allows for favorable interactions with active sites on target proteins, potentially leading to inhibition of their activity .

Several compounds share structural features with (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile, including:

Compound NameStructural FeaturesBiological Activity
4-(Phenoxy)anilineAmine and phenoxy groupsAnticancer properties
3-Amino-5-(phenoxy)benzenesulfonamideSulfonamide groupAntimicrobial activity
2-Methyl-6-phenylethynylpyridineEthynyl and pyridine groupsNeuroprotective effects

Uniqueness: The distinctive combination of a pentanenitrile backbone with a ketone and phenoxyphenyl substituent sets this compound apart from others in its class. This unique structure may confer specific binding properties and biological activities not observed in similar compounds.

XLogP3

5.1

Dates

Modify: 2023-08-16

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